3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound is a tricyclic heterocyclic system featuring a pyrido[2,3-e]triazolo[1,5-a]pyrimidine core with a phenyl group at position 3 and a trifluoromethyl (CF₃) substituent at position 6. Its molecular formula is C₁₅H₉F₃N₆, with a molecular weight of 330.27 g/mol (CAS 338420-33-0) . The CF₃ group enhances metabolic stability and lipophilicity, while the phenyl group contributes to π-π stacking interactions in biological targets. It has been investigated in inhibitor discovery against bacterial adenylyl cyclase toxins .
Properties
IUPAC Name |
5-phenyl-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6/c16-15(17,18)9-6-10-12(20-7-9)13(19)21-14-11(22-23-24(10)14)8-4-2-1-3-5-8/h1-7H,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVUHTMDIPOFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazole Ring: The next step involves the formation of the triazole ring by reacting the pyrimidine intermediate with hydrazine or its derivatives. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and selectivity.
Substitution Reactions: The final steps involve the introduction of the phenyl and trifluoromethyl groups through substitution reactions. These reactions typically require the use of strong bases or acids and may involve the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance:
- EGFR Inhibition : Compounds related to 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung and prostate cancer. One study reported that certain derivatives showed IC50 values as low as 0.099 µM against wild-type EGFR and 0.123 µM against the mutant form (T790M) in cell viability assays .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical reactions that can yield various derivatives with modified biological activities. The structural modifications can significantly influence their pharmacological profiles.
| Derivative | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.099 | Wild-type EGFR |
| Compound B | 0.123 | Mutant EGFR T790M |
| Compound C | 7.98 | Prostate Cancer (PC-3) |
Other Potential Applications
Beyond oncology, research into the broader applications of this compound includes:
- Antiviral Activity : Some studies suggest that triazole-containing compounds may exhibit antiviral properties by interfering with viral replication mechanisms.
- Antimicrobial Properties : The structural features of pyrido derivatives are being explored for their potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Key analogs differ in the substitution pattern on the phenyl ring at position 3:
- 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)... : Combines chloro and fluoro groups, balancing electronic effects and solubility (MW 382.71 g/mol, CAS 338420-45-4) .
Impact : Halogenation generally improves binding to hydrophobic pockets in enzymes or receptors, but may reduce solubility. The unsubstituted phenyl group in the parent compound may favor flexibility in target engagement.
Core Heterocycle Modifications
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines
- Example: 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Features a pyrazole ring instead of pyridine. Demonstrated adenosine A₂A receptor antagonism via π-stacking with Phe168 and hydrogen bonding with Asn253 . Higher melting point (573 K) due to hydrogen-bonded dimers in crystal structure .
Comparison : The pyrido core in the parent compound may offer distinct electronic properties compared to pyrazolo derivatives, affecting receptor subtype selectivity.
Thieno[2,3-e]triazolo[1,5-a]pyrimidines
Physicochemical Properties
Biological Activity
3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS No. 338420-33-0) is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and its mechanisms of action.
- Molecular Formula : C15H9F3N6
- Molecular Weight : 330.27 g/mol
- Density : Approximately 1 g/cm³ (predicted)
- pKa : -0.52 (predicted)
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. The compound exhibits a range of pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often possess significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's potential as an antiviral agent has been highlighted in several studies:
- It has been noted that pyrimidine derivatives can act as effective inhibitors against viruses such as Zika virus (ZIKV) and Dengue virus (DENV) with EC50 values indicating moderate potency .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- In cell line studies, related pyrimidine derivatives have shown promising results against various cancer types. For example, compounds similar to this compound displayed IC50 values in the low micromolar range against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as kinases or proteases.
- Receptor Modulation : It may interact with specific receptors to modulate signaling pathways relevant to inflammation or cell growth.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, affecting cell proliferation .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
| Study | Findings | IC50/EC50 Values |
|---|---|---|
| Study A | Antimicrobial activity against E. coli | IC50 = 10 µM |
| Study B | Antiviral efficacy against ZIKV | EC50 = 2.4 µM |
| Study C | Anticancer effects on MCF-7 cells | IC50 = 4.92 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
